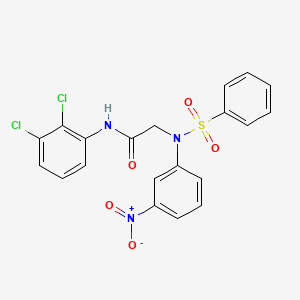![molecular formula C22H22N2O4S B3569921 N-(3-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide CAS No. 5712-81-2](/img/structure/B3569921.png)
N-(3-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Übersicht
Beschreibung
N-(3-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is an organic compound with a complex structure, featuring a benzamide core substituted with a methoxyphenyl group and a methylsulfonyl-phenylamino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzamide with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
-
Introduction of the Methylsulfonyl-Phenylamino Group: : The next step involves the introduction of the methylsulfonyl-phenylamino group. This can be achieved by reacting the intermediate product with methylsulfonyl chloride and aniline in the presence of a base such as pyridine. The reaction is usually conducted at room temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Conversion of methoxy to hydroxyl groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(3-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It can also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modifications.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site of the target protein. This interaction can inhibit or modulate the activity of the protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-methoxyphenyl)-3-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of the methylsulfonyl-phenylamino group.
N-(4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide: Similar structure but with a methoxy group at the para position.
Uniqueness
N-(3-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is unique due to the presence of both the methoxy and methylsulfonyl-phenylamino groups, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with molecular targets, making this compound valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-21-10-6-7-19(15-21)23-22(25)18-13-11-17(12-14-18)16-24(29(2,26)27)20-8-4-3-5-9-20/h3-15H,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIZXSCRVZSCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972593 | |
| Record name | 4-{[(Methanesulfonyl)(phenyl)amino]methyl}-N-(3-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5712-81-2 | |
| Record name | 4-{[(Methanesulfonyl)(phenyl)amino]methyl}-N-(3-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B3569838.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B3569847.png)
![N-(diphenylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B3569849.png)
![{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B3569857.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B3569862.png)
![N-(2-oxo-2-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3569871.png)
![2-[[5-(2,4-dichlorophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B3569887.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3569898.png)
![N-[1,1-dimethyl-2-(4-{2-methyl-2-[(phenylsulfonyl)amino]propyl}-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3569901.png)
![N-cyclopentyl-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B3569909.png)

![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3569931.png)


